3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide
Description
3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide is a biphenyl-derived carboxamide featuring a methoxy group at the 3' position and a methyl group at the 5 position of the biphenyl scaffold. Carboxamides of this class are often explored for their bioactivity, including enzyme inhibition and molecular recognition properties . For instance, N-methoxy-[1,1’-biphenyl]-2-carboxamide (CAS 71237-31-5) shares the biphenyl-carboxamide backbone but differs in substituent placement, emphasizing the importance of regiochemistry in modulating function .
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-10-6-7-13(15(16)17)14(8-10)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3,(H2,16,17) |
InChI Key |
KMJBRGGUUHYZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which forms the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The methoxy and methyl groups are introduced through selective functionalization reactions, while the carboxamide group is formed via amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 3’-hydroxy-5-methyl-[1,1’-biphenyl]-2-carboxamide.
Reduction: Formation of 3’-methoxy-5-methyl-[1,1’-biphenyl]-2-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Electron-Donating vs. In contrast, Flumetover’s trifluoromethyl (CF₃) group is strongly electron-withdrawing, likely improving stability and pesticidal activity . Halogenation: The 5-chloro and 5-fluoro substituents in analogs (e.g., ) may enhance metabolic stability or alter electronic distribution, influencing receptor interactions.
Structural Diversity and Applications :
- Pesticides : Flumetover’s complex substitution pattern (CF₃, dual methoxy) underscores its role in agrochemistry, contrasting with simpler research-oriented analogs like the 5-chloro derivative .
- Enzyme Studies : Brominated derivatives (e.g., 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide) are utilized in probing protein-ligand interactions due to their reactivity and steric bulk .
Synthetic Challenges :
- Nitro-substituted analogs (e.g., 2'-Methoxy-5'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid, CAS 1261963-66-9) highlight the synthetic complexity of introducing electron-withdrawing groups while maintaining regioselectivity .
Research Findings and Implications
- Molecular Recognition : Biphenyl carboxamides with methoxy and methyl groups (e.g., 1-(4'-Methoxy-5-methyl-[1,1'-biphenyl]-2-yl)-2,2-dimethylpropan-1-imine) demonstrate selectivity in binding to STAT3, a transcription factor implicated in cancer .
- Industrial vs. Biomedical Use : N-methoxy-[1,1’-biphenyl]-2-carboxamide (CAS 71237-31-5) is restricted to industrial applications, whereas halogenated or nitro-substituted analogs are prioritized in drug discovery .
Biological Activity
3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide is a compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes recent research findings related to the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
Chemical Structure and Properties
The compound belongs to the class of biphenyl carboxamides and is characterized by the presence of a methoxy group at the 3' position and a methyl group at the 5 position on the biphenyl moiety. Its chemical formula is with a molecular weight of approximately 241.29 g/mol .
Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of this compound against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Mycobacterium tuberculosis | 64 |
The MIC values indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is crucial given the rising incidence of antibiotic resistance .
Anticancer Activity
The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against human monocytic leukemia cells (THP-1). The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| THP-1 | 5.4 |
| MCF-7 (Breast Cancer) | 12.0 |
| PC-3 (Prostate Cancer) | 15.0 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Metabolism : The compound appears to interfere with metabolic pathways in bacteria and cancer cells, potentially by targeting specific enzymes involved in energy production .
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death .
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits essential metabolic processes .
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Antimicrobial Efficacy : A study demonstrated that treatment with this compound significantly reduced bacterial load in infected mice models compared to controls.
- In Vitro Cancer Cell Studies : Research involving multiple cancer cell lines indicated that this compound effectively reduced viability and induced apoptosis in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
